molecular formula C20H20N4O2 B10904920 5-ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol

5-ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10904920
M. Wt: 348.4 g/mol
InChI Key: BGPPDGQLFOPHKP-FYJGNVAPSA-N
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Description

    5-Ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol: is a complex organic compound with a distinctive structure. It combines an ethoxy group, a hydrazinylidene moiety, and a phenolic ring.

  • The compound’s systematic IUPAC name reflects its substituents and connectivity: this compound.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it likely involves coupling reactions.

      Reaction Conditions: The Suzuki–Miyaura coupling typically employs palladium catalysts, boron reagents (such as arylboronic acids or boronate esters), and mild reaction conditions.

      Industrial Production: Industrial-scale production methods may involve optimization of the coupling conditions, scalability, and purification steps.

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: For oxidation, consider oxidants like potassium permanganate or chromic acid. Reduction could involve hydrides (e.g., LiAlH₄). Substitution reactions may use halogens or nucleophiles.

      Major Products: These reactions could yield derivatives with altered functional groups or modified aromatic systems.

  • Scientific Research Applications

      Chemistry: Investigate its role as a building block for more complex molecules.

      Biology: Explore its potential as a pharmacophore or ligand for biological targets.

      Medicine: Assess its bioactivity, toxicity, and therapeutic potential.

      Industry: Consider applications in materials science, such as dyes or polymers.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features, such as the hydrazinylidene group and the phenolic ring.

      Similar Compounds: Explore related compounds, e.g., other hydrazinylidene derivatives or phenolic compounds.

    Properties

    Molecular Formula

    C20H20N4O2

    Molecular Weight

    348.4 g/mol

    IUPAC Name

    5-ethoxy-2-[(E)-[(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol

    InChI

    InChI=1S/C20H20N4O2/c1-3-26-17-10-9-16(19(25)12-17)13-21-24-20-22-14(2)11-18(23-20)15-7-5-4-6-8-15/h4-13,25H,3H2,1-2H3,(H,22,23,24)/b21-13+

    InChI Key

    BGPPDGQLFOPHKP-FYJGNVAPSA-N

    Isomeric SMILES

    CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=CC=C3)C)O

    Canonical SMILES

    CCOC1=CC(=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=CC=C3)C)O

    Origin of Product

    United States

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